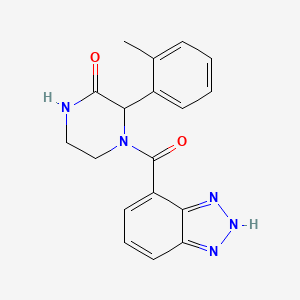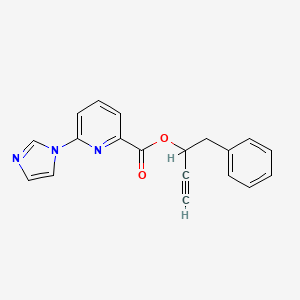![molecular formula C10H11ClFNO2S2 B7631306 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a thiazolidine derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine involves its interaction with various receptors and enzymes in the body. This compound has been found to activate PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to an increase in insulin sensitivity and a decrease in insulin resistance, making it a potential therapeutic target for the treatment of diabetes and obesity. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine exhibits various biochemical and physiological effects. This compound has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the expression of COX-2 and nitric oxide synthase (NOS), enzymes that play a role in the inflammatory response. Additionally, this compound has been found to increase the expression of adiponectin, a hormone that plays a role in the regulation of glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine in lab experiments is its potential as a therapeutic target for the treatment of diabetes and obesity. Additionally, this compound has been found to exhibit antimicrobial and antitumor properties, making it a potential candidate for the development of new antibiotics and anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
Future Directions
There are several future directions for the research and development of 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine. One of the future directions is the exploration of its potential as a therapeutic target for the treatment of diabetes and obesity. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of these conditions. Another future direction is the development of new antibiotics and anticancer drugs based on the antimicrobial and antitumor properties of this compound. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound in order to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine is a thiazolidine derivative that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects. Further research is needed to explore its potential as a therapeutic target for the treatment of diabetes and obesity, as well as its potential as a candidate for the development of new antibiotics and anticancer drugs.
Synthesis Methods
The synthesis of 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine has been achieved through various methods. One of the commonly used methods involves the reaction of 3-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base to form the corresponding thiosemicarbazone. The thiosemicarbazone is then treated with methanesulfonyl chloride in the presence of a base to form the desired 3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine.
Scientific Research Applications
3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine has been found to exhibit various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. Studies have also shown that this compound has potential in the treatment of diabetes and obesity due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ).
properties
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S2/c11-9-5-8(1-2-10(9)12)6-17(14,15)13-3-4-16-7-13/h1-2,5H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJRMWZTWNXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1S(=O)(=O)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)

![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)